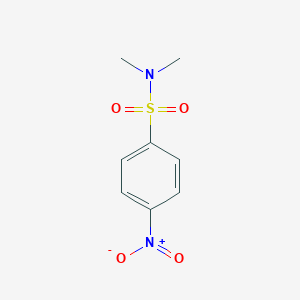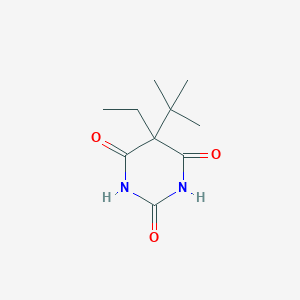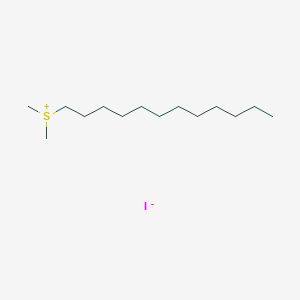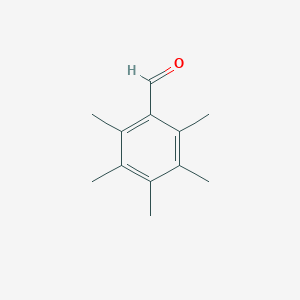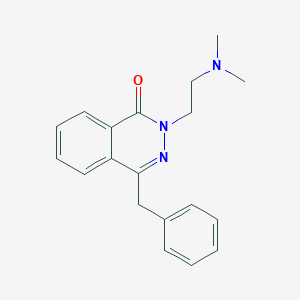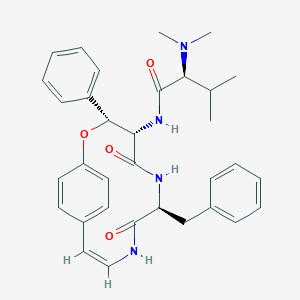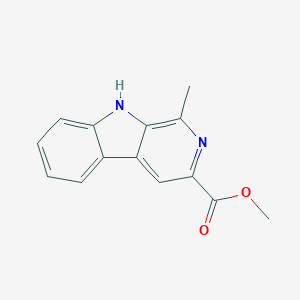
3-Phenyl-4,4'-biphenyldiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-4,4'-biphenyldiol, also known as PBB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. PBB is a white crystalline powder that is soluble in organic solvents and is commonly used as a building block for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-4,4'-biphenyldiol has been studied for its potential applications in various fields, including organic electronics, material science, and medicinal chemistry. In organic electronics, 3-Phenyl-4,4'-biphenyldiol has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In material science, 3-Phenyl-4,4'-biphenyldiol has been used as a building block for the synthesis of polymers and dendrimers. In medicinal chemistry, 3-Phenyl-4,4'-biphenyldiol has been studied for its potential as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of 3-Phenyl-4,4'-biphenyldiol is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis. 3-Phenyl-4,4'-biphenyldiol has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. 3-Phenyl-4,4'-biphenyldiol has also been shown to induce oxidative stress, which can lead to DNA damage and cell death.
Biochemische Und Physiologische Effekte
3-Phenyl-4,4'-biphenyldiol has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. 3-Phenyl-4,4'-biphenyldiol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-Phenyl-4,4'-biphenyldiol has also been shown to reduce inflammation in animal models of inflammation. 3-Phenyl-4,4'-biphenyldiol has been shown to have anti-oxidant activity, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Phenyl-4,4'-biphenyldiol in lab experiments is its versatility as a building block for the synthesis of other compounds. 3-Phenyl-4,4'-biphenyldiol can be easily modified to introduce different functional groups, which can be used to tailor the properties of the resulting compound. One limitation of using 3-Phenyl-4,4'-biphenyldiol in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many future directions for the study of 3-Phenyl-4,4'-biphenyldiol, including the development of new synthesis methods, the exploration of its potential applications in other fields, and the investigation of its mechanism of action. One future direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another future direction is the exploration of 3-Phenyl-4,4'-biphenyldiol's potential applications in the field of energy storage, where it could be used as a building block for the synthesis of new materials for batteries and supercapacitors. Finally, the investigation of 3-Phenyl-4,4'-biphenyldiol's mechanism of action could lead to the development of new anti-cancer drugs that are more effective and less toxic than current treatments.
Conclusion
In conclusion, 3-Phenyl-4,4'-biphenyldiol is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. 3-Phenyl-4,4'-biphenyldiol can be synthesized using various methods, and it has been studied for its potential as a building block for the synthesis of other compounds, as well as for its anti-cancer, anti-inflammatory, and anti-oxidant activities. 3-Phenyl-4,4'-biphenyldiol has many advantages for lab experiments, including its versatility as a building block, but it also has limitations, such as its low solubility in water. There are many future directions for the study of 3-Phenyl-4,4'-biphenyldiol, including the development of new synthesis methods, the exploration of its potential applications in other fields, and the investigation of its mechanism of action.
Synthesemethoden
3-Phenyl-4,4'-biphenyldiol can be synthesized using various methods, including the Suzuki coupling reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. The Suzuki coupling reaction involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of an aryl halide with an organotin compound in the presence of a palladium catalyst.
Eigenschaften
CAS-Nummer |
18801-72-4 |
|---|---|
Produktname |
3-Phenyl-4,4'-biphenyldiol |
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
4-(4-hydroxyphenyl)-2-phenylphenol |
InChI |
InChI=1S/C18H14O2/c19-16-9-6-13(7-10-16)15-8-11-18(20)17(12-15)14-4-2-1-3-5-14/h1-12,19-20H |
InChI-Schlüssel |
FEYGNNMKEPUKEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)O)O |
Synonyme |
[1,1:3,1-Terphenyl]-4,4-diol(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



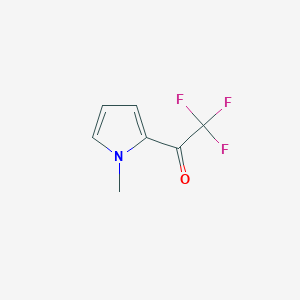
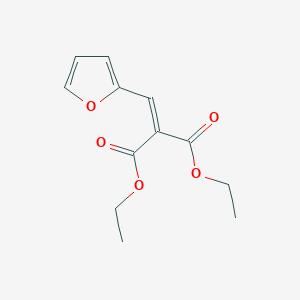
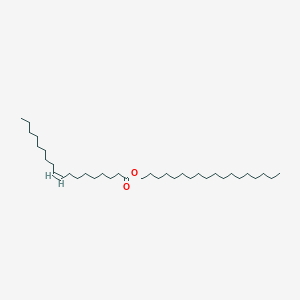
![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)
![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B97399.png)
